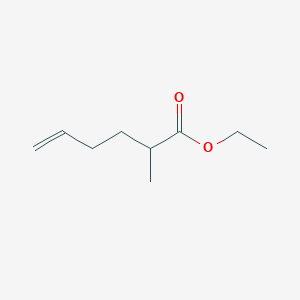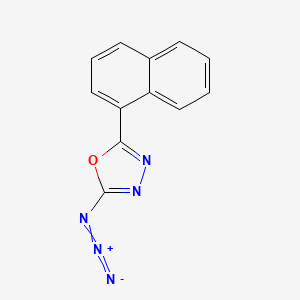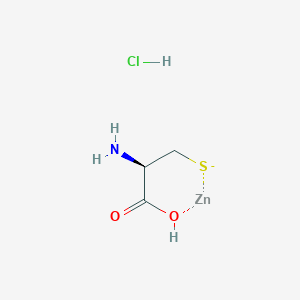
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is a complex compound that combines the properties of an amino acid derivative with those of a zinc complex
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride typically involves the reaction of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate with zinc chloride in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonates, thiols, and substituted derivatives of the original compound.
科学研究应用
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in enzyme inhibition and as a zinc ionophore.
Medicine: Explored for its therapeutic potential in treating zinc deficiency and as an antimicrobial agent.
Industry: Utilized in the development of zinc-based catalysts and in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride involves its interaction with biological molecules through its zinc ion. The zinc ion can coordinate with various functional groups in proteins and enzymes, altering their activity. This coordination can inhibit or activate enzymatic reactions, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;nickel;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;copper;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;iron;chloride
Uniqueness
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is unique due to its specific coordination with zinc, which imparts distinct biochemical properties. Zinc is an essential trace element in biological systems, and its coordination with this compound can lead to unique biological activities not observed with other metal complexes.
属性
分子式 |
C3H7ClNO2SZn- |
|---|---|
分子量 |
222.0 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/p-1/t2-;;/m0../s1 |
InChI 键 |
URVUGDDHSBUGFB-JIZZDEOASA-M |
手性 SMILES |
C([C@@H](C(=O)O)N)[S-].Cl.[Zn] |
规范 SMILES |
C(C(C(=O)O)N)[S-].Cl.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


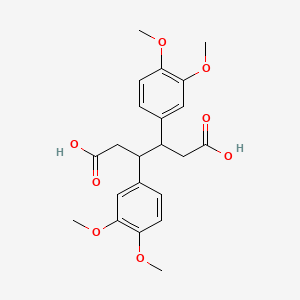
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
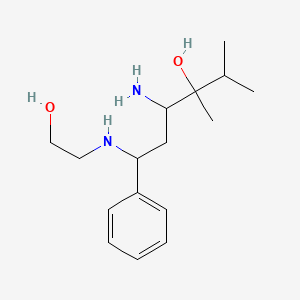
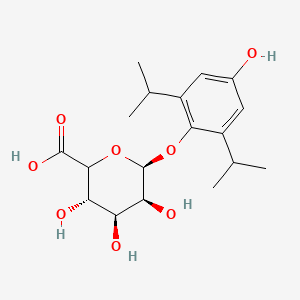
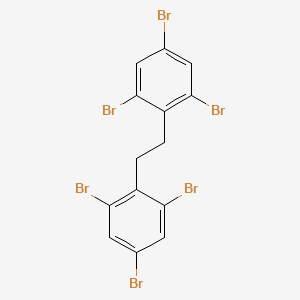
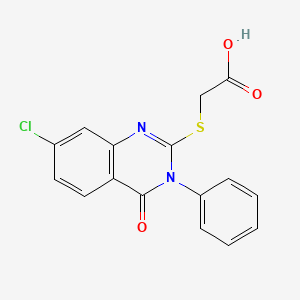
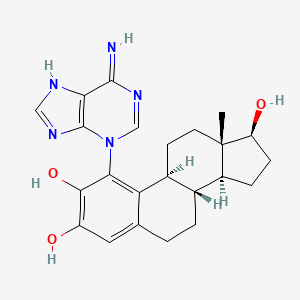
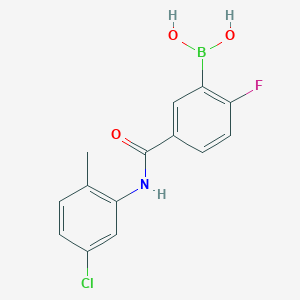
![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
